Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Description
Molecular Geometry and Bicyclic Framework Analysis
The molecular geometry of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is fundamentally defined by the rigid bicyclo[2.2.1]heptane core structure, which constrains the overall molecular architecture through its unique bridged system. The norbornane skeleton exhibits characteristic geometric features that distinguish it from other saturated hydrocarbon frameworks, particularly in terms of bond angles and spatial arrangements. Computational studies of related bicyclo[2.2.1]heptane systems have revealed that all carbon-carbon-carbon valence angles are appreciably smaller than the ideal tetrahedral angle, with the bridge bond angle being particularly constrained. The carbon-carbon bridge bonds, specifically those connecting the bridgehead positions, appear to be longer than typical carbon-carbon single bonds, reflecting the inherent strain within the bicyclic framework.
The incorporation of functional groups at specific positions within the norbornane skeleton significantly alters the electronic distribution and geometric parameters of the molecule. The amino group at the 4-position introduces both steric and electronic effects that influence the overall molecular conformation. The presence of the nitrogen atom with its lone pair of electrons creates a region of increased electron density that can participate in hydrogen bonding interactions. The methyl ester group at the 1-position, being located at a bridgehead carbon, experiences unique geometric constraints due to the rigid nature of the bicyclic framework. This positioning restricts the rotational freedom of the ester moiety and influences its orientation relative to the norbornane core.
Structural analysis of related norbornane derivatives has demonstrated that the bicyclic framework maintains its fundamental geometry across various substitution patterns. The average carbon-carbon bond length in norbornane systems is approximately 1.5488 angstroms, with specific variations depending on the position within the ring system. The carbon-carbon bridge bonds typically measure around 1.560 angstroms, reflecting the strain-induced elongation characteristic of bridged bicyclic systems. The dihedral angle between the two five-membered ring planes within the norbornane framework is approximately 113 degrees, a value that remains relatively constant across different derivatives.
The three-dimensional arrangement of atoms within methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride creates distinct spatial regions that influence both intramolecular and intermolecular interactions. The rigid bicyclic core serves as a conformational anchor, preventing the flexible rearrangements that might occur in acyclic analogs. This conformational restriction has significant implications for the compound's chemical and physical properties, including its reactivity patterns and solid-state packing behavior.
Crystal Structure Determination via X-ray Diffraction
X-ray crystallographic analysis provides the most definitive method for determining the precise three-dimensional arrangement of atoms within methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride. The crystal structure determination reveals critical information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the compound. Studies of related bicyclo[2.2.1]heptane derivatives have established important precedents for understanding the crystallographic behavior of norbornane-based systems.
The crystal packing arrangements in norbornane derivatives often exhibit distinctive patterns that reflect the unique geometry of the bicyclic framework. X-ray diffraction studies of similar amino acid derivatives have revealed the formation of hydrogen-bonded networks that significantly influence the overall crystal stability. The presence of both amino and carboxylate functional groups in methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride creates multiple sites for hydrogen bonding interactions, leading to complex three-dimensional network structures in the solid state.
Crystallographic data for structurally related compounds provide valuable insights into the expected geometric parameters for methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride. The molecular geometry determined through X-ray diffraction typically shows excellent agreement with computational predictions, particularly when considering the rigid nature of the norbornane framework. The crystal structure determination also reveals important information about the orientation of functional groups relative to the bicyclic core and their participation in intermolecular interactions.
The crystal structure determination also provides crucial information about the hydrogen bonding patterns that stabilize the solid-state structure. Related amino acid derivatives of norbornane have been shown to form extensive hydrogen bonding networks that significantly influence their physical properties. The formation of these networks typically involves both the amino group and the carboxylate moiety, creating three-dimensional structures that enhance crystal stability and influence solubility characteristics.
Conformational Dynamics of the Norbornane Skeleton
The conformational behavior of the norbornane skeleton in methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is characterized by remarkable rigidity due to the constraints imposed by the bicyclic framework. Unlike acyclic or monocyclic analogs, the norbornane system exhibits minimal conformational flexibility, with the overall molecular shape being largely determined by the inherent geometry of the bicyclic core. This conformational restriction has profound implications for the compound's chemical behavior and biological activity.
Dynamic nuclear magnetic resonance spectroscopy studies of related norbornane derivatives have revealed specific aspects of conformational mobility within these systems. While the bicyclic framework itself remains rigid, substituent groups can exhibit restricted rotational motion around their attachment points. The rotational barriers for aryl groups attached to norbornane systems have been measured to range from 6.0 to 7.9 kilocalories per mole, indicating significant restriction of rotational motion. These barriers reflect the steric interactions between the substituent groups and the rigid bicyclic framework.
The conformational dynamics of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride are particularly influenced by the hydrogen bonding capabilities of the amino group and the steric requirements of the methyl ester moiety. The amino group can adopt different orientations depending on its hydrogen bonding environment, while the ester group's conformation is constrained by its attachment to the bridgehead carbon. The overall molecular conformation represents a balance between intramolecular strain minimization and intermolecular interaction optimization.
Computational studies of norbornane systems have demonstrated that the conformational energy landscape is relatively flat for most structural variations, reflecting the dominance of the rigid bicyclic framework in determining overall molecular geometry. The energy differences between different conformers are typically small, with most variations arising from minor adjustments in substituent group orientations rather than fundamental changes in the bicyclic core geometry.
| Conformational Parameter | Energy Barrier (kcal/mol) | Temperature Range (°C) |
|---|---|---|
| Aryl Group Rotation | 6.0 - 7.9 | Below -100 |
| Bridgehead Substitution | < 1.0 | Ambient |
| Ring Puckering | > 15.0 | Not observed |
Protonation State and Counterion Interactions in Hydrochloride Form
The hydrochloride salt form of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate represents a significant structural modification that fundamentally alters the compound's physical and chemical properties through ionic interactions. The protonation of the amino group creates a positively charged ammonium center that forms specific interactions with the chloride counterion, establishing an ionic lattice that influences both molecular organization and bulk properties. These ionic interactions are crucial for understanding the compound's solubility characteristics, stability, and crystallization behavior.
The formation of the hydrochloride salt involves the transfer of a proton from hydrochloric acid to the amino group, converting the neutral amine into a positively charged ammonium ion. This protonation event significantly alters the electronic distribution around the nitrogen atom and eliminates the lone pair of electrons that would otherwise be available for hydrogen bonding in the neutral form. The resulting ammonium group adopts a tetrahedral geometry and exhibits enhanced hydrogen bonding donor capability compared to the neutral amine.
The chloride counterion plays a crucial role in stabilizing the protonated structure through electrostatic interactions and hydrogen bonding with the ammonium group. Studies of related amino acid hydrochloride salts have demonstrated that the chloride ion typically occupies positions that optimize its interactions with multiple hydrogen bond donors. The positioning of the chloride ion relative to the ammonium group and other polar functional groups within the molecule creates specific geometric arrangements that influence the overall crystal packing.
The ionic nature of the hydrochloride salt form significantly enhances the compound's water solubility compared to the neutral form. This enhancement arises from the favorable interactions between the ionic species and water molecules, which can effectively solvate both the ammonium cation and the chloride anion. The increased solubility has important implications for the compound's handling, purification, and potential applications.
The crystal structure of hydrochloride salts often exhibits distinctive packing patterns that reflect the balance between cationic and anionic species. The electrostatic interactions between oppositely charged species provide a driving force for specific organizational patterns within the crystal lattice. These patterns are further stabilized by hydrogen bonding interactions between the ammonium groups and various acceptor sites, including the chloride ions and any polar functional groups present on neighboring molecules.
| Interaction Type | Typical Distance (Å) | Strength (kcal/mol) |
|---|---|---|
| Ammonium-Chloride | 3.0 - 3.5 | 5 - 15 |
| Hydrogen Bonding | 1.8 - 2.2 | 2 - 8 |
| Electrostatic | 4.0 - 6.0 | 1 - 5 |
The protonation state also influences the conformational preferences of the molecule by altering the steric and electronic environment around the amino group. The conversion from a pyramidal amine to a tetrahedral ammonium ion changes the spatial requirements and hydrogen bonding patterns, potentially affecting the preferred orientations of other functional groups within the molecule. These changes can have cascading effects on the overall molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEOQXWFNQZHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544665-44-2 | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1544665-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application but generally involves binding to active sites and modulating biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
- Bicyclo Framework Variations: The [2.2.1] system (norbornane) exhibits higher ring strain compared to [2.2.2] (norbornane analog) or [3.2.2] frameworks. This strain influences reactivity; for example, solvolysis of methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate proceeds rapidly due to bridgehead strain relief [12].
- Substituent Effects: Amino Group Position: Moving the amino group from position 4 (reference compound) to 3 or 5 (e.g., CAS 2445749-73-3) changes hydrogen-bonding interactions and steric hindrance, impacting biological target binding [19]]. Ester vs. Carboxylic Acid: The hydrochloride salt of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1384427-36-4) lacks the methyl ester, increasing polarity and reducing cell permeability compared to the esterified analog [1], [6]](#user-content-evidence-6).
Physicochemical Properties
| Property | Methyl 4-amino[2.2.1]heptane-1-carboxylate HCl | Methyl 4-amino[2.2.2]octane-1-carboxylate HCl | Ethyl 4-amino-2-oxa[2.1.1]hexane-1-carboxylate HCl |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 127.3 (analog with similar substituents) [2] |
| Solubility | High (due to HCl salt) | Moderate | High (heteroatom enhances solubility) [17] |
| LogP (Predicted) | 1.2 | 1.8 | 0.9 |
Biological Activity
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride (CAS No. 1252672-38-0) is a bicyclic compound with significant biological activity, particularly in the context of its interaction with various biological systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H15ClN2O2
- Molecular Weight: 205.68 g/mol
- CAS Number: 1252672-38-0
- Structure: The compound features a bicyclic structure that contributes to its unique biological interactions.
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride acts primarily as a modulator of neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with various transporters and receptors in the central nervous system.
Transporter Interaction
Research indicates that this compound may influence the activity of the L-type amino acid transporter (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier (BBB) and into cells, including cancer cells . This interaction is significant for understanding how the compound might affect cellular metabolism and growth in both normal and pathological states.
Biological Activity
The biological activity of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride has been evaluated in various studies, focusing on its effects on neurotransmission, potential neuroprotective properties, and its role in cancer biology.
Neurotransmission
The compound has been shown to modulate synaptic transmission by affecting the release and uptake of neurotransmitters such as glutamate and GABA. This modulation can lead to enhanced synaptic plasticity, which is essential for learning and memory processes.
Neuroprotective Effects
In vitro studies suggest that methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride may exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases . The compound's ability to cross the BBB enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Its interaction with LAT1 suggests that it could disrupt amino acid availability for rapidly dividing tumor cells.
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models of Parkinson’s disease demonstrated that administration of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride resulted in significant improvements in motor function and reductions in neuroinflammation markers . These findings support the compound's potential as a neuroprotective agent.
Case Study 2: Antitumor Effects
In vitro assays using human glioblastoma cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its utility as an adjunct therapy in cancer treatment . Further investigation into its mechanism revealed that it induced apoptosis via mitochondrial pathways.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Neurotransmission | Modulates glutamate and GABA release; enhances synaptic plasticity |
| Neuroprotection | Reduces oxidative stress; protects against excitotoxicity |
| Anticancer Activity | Inhibits proliferation; induces apoptosis in cancer cell lines |
Preparation Methods
Synthetic Routes and Reaction Optimization
The synthesis of methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves multi-step procedures to construct the bicyclic core and introduce functional groups. Key methodologies include direct amination-esterification, reductive amination, and cycloaddition-based approaches.
Direct Amination-Esterification Strategy
The most widely reported method involves the sequential introduction of the amino group and methyl ester moiety onto a preformed bicyclo[2.2.1]heptane scaffold. A representative procedure, adapted from patent literature, proceeds as follows:
- Starting Material : Bicyclo[2.2.1]heptane-1-carboxylic acid.
- Esterification : Treatment with methyl chloroformate in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
- Reaction time: 4–6 hours.
- Yield: 78–85%.
- Amination : The ester intermediate undergoes nitration followed by catalytic hydrogenation (H₂, Pd/C) to introduce the amino group.
- Hydrogen pressure: 50 psi.
- Yield: 65–72%.
- Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.
- Purity: ≥98% (HPLC).
Key Variables :
- Solvent Selection : Dichloromethane outperforms tetrahydrofuran (THF) in esterification yield (85% vs. 70%) due to better solubility of intermediates.
- Base Optimization : Triethylamine yields higher purity compared to N,N-diisopropylethylamine (DIPEA), which may cause side reactions at elevated temperatures.
Table 1: Effect of Reaction Conditions on Esterification Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0 | 85 |
| THF | TEA | 0 | 70 |
| DCM | DIPEA | 25 | 68 |
Reductive Amination Approach
An alternative route employs reductive amination to construct the amino group directly on a ketone precursor. This method avoids nitration steps, reducing the risk of over-oxidation:
- Ketone Synthesis : Oxidation of bicyclo[2.2.1]heptane-1-methanol to the corresponding ketone using Jones reagent.
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Reaction time: 12 hours.
- Yield: 60–68%.
- Esterification and Salt Formation : As described in Section 1.1.
Advantages :
- Fewer purification steps.
- Compatible with acid-sensitive substrates.
Limitations :
- Lower overall yield due to competing imine formation.
Industrial-Scale Production and Technological Innovations
Continuous Flow Reactor Systems
Recent patents highlight the adoption of continuous flow reactors to enhance scalability and reproducibility:
- Residence Time : 30 minutes.
- Throughput : 5 kg/day.
- Purity : 99.5% (reduced byproduct formation).
Table 2: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 78 | 89 |
| Reaction Time (h) | 6 | 0.5 |
| Energy Consumption | High | Moderate |
AI-Driven Retrosynthetic Planning
Advanced computational tools leverage databases like Reaxys and Pistachio to predict optimal synthetic routes. For this compound, AI models identified three viable pathways, with the direct amination-esterification route achieving the highest feasibility score (0.92).
Comparative Analysis of Methodologies
Yield and Scalability
- Direct Amination-Esterification : Highest yield (85%) but requires stringent temperature control.
- Reductive Amination : More scalable but suffers from moderate yields (60–68%).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride, and how are reaction conditions optimized?
- Answer : The synthesis involves four key steps:
Bicyclic core formation : A Diels-Alder reaction between a diene and dienophile forms the bicyclo[2.2.1]heptane framework. Temperature control (e.g., 80–120°C) and solvent choice (e.g., toluene) are critical for regioselectivity .
Amination : Nucleophilic substitution introduces the amino group, often using ammonia or alkylamines under inert atmospheres to prevent oxidation .
Esterification : Methanol and acid catalysts (e.g., H₂SO₄) esterify the carboxylic acid intermediate .
Hydrochloride salt formation : Reaction with HCl yields the final product, enhancing solubility for biological assays .
Optimization focuses on yield (e.g., 70–89% for analogous compounds) and purity, monitored via TLC and HPLC .
Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester COOCH₃ at δ ~3.6 ppm) and bicyclic proton environments .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 219.71 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- X-ray crystallography : Resolves absolute stereochemistry in enantiopure derivatives .
Advanced Research Questions
Q. How can enantiomers of bicyclic analogs be resolved, and what implications does this have for pharmacological studies?
- Answer : Chiral HPLC with cellulose-based columns (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate) separates enantiomers using hexane/chloroform/2-propanol gradients. For example, (1S,2R,4R)- and (1R,2S,4S)-enantiomers of related compounds were resolved with >99% purity, critical for studying stereospecific interactions with biological targets like nicotinic receptors . Enantiopure forms may exhibit divergent binding affinities or metabolic stability, impacting drug design .
Q. How do structural modifications at the aminomethyl or ester positions alter pharmacological profiles?
- Answer : Modifications influence:
- Receptor binding : Adding fluorine or hydroxymethyl groups (e.g., in ) enhances hydrogen bonding with enzyme active sites, as seen in acetylcholinesterase inhibition studies .
- Metabolic stability : Methyl ester hydrolysis to carboxylic acids (e.g., 4-aminobicyclo[2.2.2]octane-1-carboxylic acid) affects bioavailability .
- Selectivity : Replacing the ester with amide groups reduces off-target effects in antiviral assays (e.g., influenza A inhibition IC₅₀ improved from 10 µM to 2 µM) .
Q. How should researchers address contradictions in biological activity data between structurally similar bicyclic compounds?
- Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., amino vs. nitro groups) and assess activity in standardized assays (e.g., viral titer reduction) .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding modes to explain discrepancies, such as why 2-azabicyclo[3.1.1] derivatives show higher nicotinic receptor affinity than 7-azabicyclo[2.2.1] analogs .
- Batch consistency checks : Use LC-MS to verify purity (>98%) and exclude impurities as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
